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Chemical and Therapeutic Profile of Benzarone

Property

Description

CAS Number

Molecular Formula

Molecular Weight

IUPAC Name

Original Therapeutic
Function

Current Research
Focus

Key Hazard

1477-19-6 [1]

C17H140s3 [1]

266.29 g/mol [1]

(2-Ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone [1]

Antihemorrhagic; Treatment of vascular peripheral disorders [1]

Inhibitor of EYA tyrosine phosphatase (anticancer agent); Inhibitor of URAT1
(treatment of hyperuricemia) [1] [2] [3]

Drug-induced hepatotoxicity, including reports of toxic and even fatal hepatitis

[1] [4]
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Quantitative Pharmacological and Toxicological Data

Parameter

Value / Finding

Context / Significance

EYA3 Tyrosine
Phosphatase
Inhibition (ICso)

URAT1 Inhibition
(ICs0)

Mitochondrial
Toxicity

In Vivo Anti-Tumor
Efficacy

Acute Toxicity
(LDso)

17.5 uM [1]

2.8 uM [1]

Decreased mitochondrial
membrane potential by 54% (at
20 pymol/L) in rat hepatocytes

[4]

Reduced tumor growth in A-673
Ewing sarcoma mouse
xenograft model (at 25 pg/g) [1]

200 mg/kg (intraperitoneal,
mouse) [1]

Indicates potential as an anti-cancer and
anti-angiogenic agent [1] [3].

Mechanistic basis for its uricosuric effect;
note that this is a property of its analog,
Benzbromarone, and Benzarone is an active
metabolite [1] [5].

Proposed primary mechanism for observed
clinical hepatotoxicity [4].

Supports further development of derivatives
for oncology [1] [2].

Experimental Protocols for Key Assays

Below are summarized methodologies from key studies on Benzarone's mechanisms of action and toxicity.

EYA Tyrosine Phosphatase Activity Assay

This protocol is used to determine the inhibitory activity of Benzarone and its derivatives on EYA proteins

[3].

e Enzyme Preparation: Purify recombinant EYA3 protein.
¢ Reaction Setup: Conduct assays using the colorimetric substrate p-nitrophenylphosphate (pNPP).
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e Procedure: Incubate the enzyme with various concentrations of the inhibitor (e.g., Benzarone) in a
suitable buffer. Initiate the reaction by adding pNPP.

e Measurement: Monitor the dephosphorylation of pNPP, which produces a yellow-colored product, by
measuring the absorption at 405-420 nm over time.

e Data Analysis: Calculate enzyme velocity and determine the 1Cso value (concentration that inhibits
50% of enzyme activity) using non-linear regression analysis of the dose-response data.

In Vitro Assessment of Mitochondrial Toxicity

This set of experiments elucidates the mechanism of drug-induced hepatotoxicity, relevant for both

Benzarone and its analog Benzbromarone [4].

e Test System: Isolated rat liver mitochondria or cultured hepatocytes.
¢ Key Assays:

o Mitochondrial Membrane Potential (A¥m): Use fluorescent dyes like JC-1 or Rhodamine
123 in isolated rat hepatocytes. A decrease in fluorescence indicates mitochondrial
depolarization.

o Oxidative Phosphorylation: Measure oxygen consumption in isolated mitochondria using a
Clark-type oxygen electrode. Assess State 3 (ADP-stimulated) and State 4 (ADP-depleted)
respiration to calculate the Respiratory Control Ratio (RCR), a key indicator of mitochondrial
coupling.

o Beta-Oxidation Inhibition: Measure the oxidation of radiolabeled fatty acid substrates (e.g.,
[*4C]-palmitate) in isolated mitochondria to assess effects on fatty acid metabolism.

e Outcome Measurement: Compare the effects of Benzarone to controls and other known
mitochondrial toxins (e.g., Amiodarone).

In Vitro Angiogenesis and Cell Migration Assays

These cellular assays are used to evaluate the anti-angiogenic potential of EYA inhibitors like Benzarone

[3].

e Cell Line: Human Umbilical Vein Endothelial Cells (HUVECS).
e Tubulogenesis Assay:
o Plate HUVECSs on a layer of polymerized Matrigel in the presence of the drug or vehicle
control.
o After 24 hours, capture images and quantify the total tube length formed using image analysis
software (e.g., NeuronJ plugin for ImageJ).
¢ Wound Healing | Migration Assay:
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o Create a scratch ("wound") in a confluent monolayer of HUVECs.
o Incubate with the drug and capture images at 0, 12, and 24 hours.
o Quantify migration by counting the number of cells that moved into the cleared area.

Mechanisms of Action and Toxicity

The following diagram integrates Benzarone's primary molecular targets and downstream effects, linking

both its therapeutic potential and toxicological profile based on current research.
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> Benzarone's dual-pathway mechanism: EYA phosphatase inhibition drives anticancer research, while

mitochondrial toxicity underpins its hepatotoxicity risk.

Research Derivatives and Future Directions

The hepatotoxicity of Benzarone and its structural analogs has spurred efforts to develop safer derivatives.

e DS-1-38: A Benzarone derivative developed specifically as an EYA antagonist for treating Sonic
Hedgehog (SHH) medulloblastoma. It showed excellent brain penetrance and increased the
lifespan in mouse models, presenting a promising avenue for pediatric brain cancer therapy [2].

¢ Ipso-Substitution Design: Research on Benzbromarone has explored moving the hydroxyl group to
the meta-position to avoid metabolic activation while retaining URAT1 inhibition, resulting in
derivatives with significantly reduced cytotoxicity in mouse hepatocytes [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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